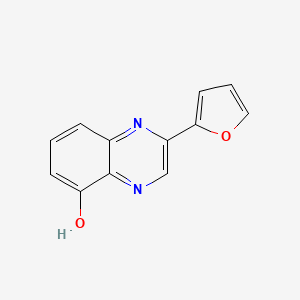

5-Quinoxalinol, 2-(2-furanyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59649-57-9 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-(furan-2-yl)quinoxalin-5-ol |

InChI |

InChI=1S/C12H8N2O2/c15-10-4-1-3-8-12(10)13-7-9(14-8)11-5-2-6-16-11/h1-7,15H |

InChI Key |

DQUNZXFZGBKOAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)O)C3=CC=CO3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Quinoxalinol, 2 2 Furanyl

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions. deanfrancispress.comsathyabama.ac.in

Functional Group Interconversions for Quinoxalinol Derivatization

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk In the context of 5-Quinoxalinol, 2-(2-furanyl)-, a key retrosynthetic step involves the disconnection of the quinoxaline (B1680401) core. The classic and most common method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sphinxsai.comnih.gov

A plausible retrosynthetic disconnection of the target molecule breaks it down into a substituted o-phenylenediamine and a furanyl-containing α-dicarbonyl species. Specifically, this would involve 3-amino-4-nitrophenol (B174573) and a 2-furanyl-α-ketoaldehyde. The hydroxyl group on the phenol (B47542) can be introduced via nucleophilic aromatic substitution on a precursor like 1,2-diamino-4-nitrobenzene. The nitro group can then be reduced to an amine, followed by diazotization and hydrolysis to install the hydroxyl group, yielding a substituted o-phenylenediamine.

Alternatively, the synthesis can begin with commercially available substituted o-phenylenediamines. The hydroxyl group can be introduced at a later stage through various methods, such as oxidation of a corresponding C-H bond or through a nucleophilic substitution reaction. The choice of strategy often depends on the availability and reactivity of the starting materials.

Introduction of the 2-Furanyl Moiety

The introduction of the 2-furanyl group is another critical step in the synthesis. Retrosynthetically, the C-C bond between the quinoxaline and furan (B31954) rings can be disconnected. This disconnection points towards a coupling reaction between a quinoxaline precursor and a furan derivative in the forward synthesis.

One common strategy involves the use of a pre-functionalized furan building block. For instance, 2-furoyl chloride or furfural (B47365) can be used to introduce the furanyl moiety. In a convergent approach, a key intermediate would be a 1-(2-furanyl)-2-aryl-1,2-ethanedione, which can then be condensed with an appropriate o-phenylenediamine.

Alternatively, the furan ring can be constructed from acyclic precursors. However, for the synthesis of 2-(2-furanyl)quinoxalines, the use of pre-formed furan rings is generally more efficient. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming the C-C bond between the quinoxaline and furan rings. mdpi.commdpi.com This will be discussed in more detail in the following section.

Catalytic Approaches to Quinoxaline and Furan Linkage

Catalytic methods have revolutionized the synthesis of complex organic molecules by providing efficient and selective pathways for bond formation. For the synthesis of 5-Quinoxalinol, 2-(2-furanyl)-, both palladium and copper-based catalysts have shown significant utility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for constructing carbon-carbon bonds. jcsp.org.pk Reactions like the Suzuki, Heck, and Sonogashira couplings have been widely applied in the synthesis of biaryl and heteroaryl compounds. mdpi.comjcsp.org.pk

In the context of synthesizing 2-(2-furanyl)quinoxalines, a Suzuki coupling approach would typically involve the reaction of a halogenated quinoxaline (e.g., 2-chloro-5-hydroxyquinoxaline) with a 2-furanylboronic acid or its ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a suitable phosphine (B1218219) ligand and a base.

A study by Kaloğlu et al. demonstrated the effectiveness of in situ prepared palladium complexes with bis(NHC) precursors for the direct C-H activation of heteroarenes, which could be a potential route for this synthesis. researchgate.net Another approach involves the direct arylation of furans with quinoxaline halides, a method that has been successfully applied to various heterocycles. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Heteroaryl Synthesis

| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | 2-Bromopyridine, Phenylboronic acid | 2-Phenylpyridine | 85 | mdpi.com |

| PEPPSI-type Pd(II) complexes | Furanyl substrates, Aryl bromides | Aryl-substituted furans | 75-97 | mdpi.com |

| PdCl₂(PPh₃)₂ / CuI | 2-Iodoaniline, Phenylacetylene | 2-(Phenylethynyl)aniline | 92 | jcsp.org.pk |

Copper-Mediated Synthetic Pathways

Copper-mediated reactions have a long history in organic synthesis, with the Ullmann condensation being a classic example for the formation of C-O and C-N bonds. acs.org More recently, copper catalysis has been extended to a wider range of cross-coupling reactions, often providing a more economical alternative to palladium. rsc.org

For the synthesis of 2-(2-furanyl)quinoxalines, a copper-catalyzed approach could involve the coupling of an o-phenylenediamine with a terminal alkyne. A study by Wang et al. detailed the efficient synthesis of quinoxalines through the cyclization of o-phenylenediamine and a terminal alkyne using a Cu(II) catalyst in the presence of a base. nih.gov This methodology could be adapted by using a furan-substituted terminal alkyne.

Copper-based nanocatalysts have also emerged as highly active and reusable catalysts for quinoxaline synthesis. rsc.org These catalysts can promote the condensation of o-phenylenediamines with α-diketones under mild conditions. For instance, the use of a furil (B128704) derivative as the α-diketone would directly lead to the desired 2-(2-furanyl)quinoxaline scaffold.

Table 2: Examples of Copper-Mediated Synthetic Reactions

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu(II) / Base | o-Phenylenediamine, Terminal alkyne | Substituted Quinoxalines | Moderate to Good | nih.gov |

| Cu(OAc)₂ | Chalcone oxime, Alkenylboronic acids | N-alkenyl-α,β-unsaturated nitrones | Good to Excellent | beilstein-journals.org |

| Nanocrystalline CuO | 1,2-Diamines, 1,2-Diketones | Quinoxalines | High | rsc.org |

Sustainable and Green Chemistry Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org In the synthesis of quinoxaline derivatives, this has led to the development of more environmentally friendly methods.

One key area of focus is the use of greener solvents and catalysts. Water has been explored as a reaction medium for the synthesis of quinoxalines, offering significant environmental and economic advantages. tandfonline.com Catalysts such as p-dodecylbenzenesulfonic acid (DBSA) have been shown to be effective in promoting the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water at room temperature. tandfonline.com

The use of recyclable catalysts is another important aspect of green synthesis. nih.gov Heteropolyoxometalates supported on alumina (B75360) have been used as efficient and reusable catalysts for the preparation of quinoxaline derivatives in high yields under heterogeneous conditions. nih.gov Furthermore, the use of microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption. ijirt.org

Applying these green principles to the synthesis of 5-Quinoxalinol, 2-(2-furanyl)- could involve the condensation of a substituted o-phenylenediamine with a furanyl-α-diketone in water using a recyclable acid catalyst. This approach would minimize waste, avoid the use of toxic solvents, and allow for easy catalyst recovery and reuse, aligning with the core tenets of sustainable chemistry.

Solvent-Free and Aqueous Medium Syntheses

In an effort to develop more environmentally benign synthetic routes, significant research has been directed towards minimizing or eliminating the use of volatile and toxic organic solvents. encyclopedia.pub These "green chemistry" approaches are not only ecologically responsible but often lead to simplified workup procedures and improved reaction efficiencies. encyclopedia.pub

Solvent-free, or solid-state, reactions for quinoxaline synthesis are typically performed by mixing the reactant solids, often with a solid acid catalyst. encyclopedia.pub For instance, catalysts like TiO2-Pr-SO3H have been shown to effectively catalyze the reaction between o-phenylenediamine and benzil (B1666583) derivatives at room temperature with high yields (95%) and short reaction times (10 minutes), generating the product without side products. encyclopedia.pub Another approach involves using bentonite (B74815) K-10 clay, a cheap and reusable material, which also facilitates the reaction at room temperature. encyclopedia.pub

Syntheses in aqueous media represent another cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Catalysts such as copper sulfate (B86663) pentahydrate (CuSO4·5H2O) have proven effective for quinoxaline synthesis in water, providing a practical and efficient method. researchgate.net The use of zinc triflate (Zn(OTf)2) in acetonitrile (B52724) or under solvent-free conditions has also been reported to produce quinoxaline derivatives in high yields. encyclopedia.pub These methods avoid the problems associated with traditional pathways that may require harsh conditions or toxic reagents. encyclopedia.pub

| Catalyst | Medium | Conditions | Typical Yield (%) | Reference |

| Bentonite K-10 | Solvent-Free | Room Temp, 20 min | 95 | encyclopedia.pub |

| TiO2-Pr-SO3H | Solvent-Free / Ethanol (B145695) | Room Temp, 10 min | 95 | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | Solvent-Free | Room Temp, 20 min | 95 | encyclopedia.pub |

| CuSO4·5H2O | Water | Reflux | ~80-95 | researchgate.net |

| Zinc Triflate | Acetonitrile / Solvent-Free | Room Temp | up to 90 | encyclopedia.pub |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and product purity. europa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu The high surface-area-to-volume ratio in flow reactors enables rapid heat dissipation, making the system inherently safer for highly exothermic reactions. europa.eu

The synthesis of heterocyclic compounds like 5-Quinoxalinol, 2-(2-furanyl)- is well-suited for adaptation to continuous flow. The condensation reaction can be performed by passing the starting materials through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. researchgate.net This setup allows for the automation of the synthesis process, leading to improved consistency and higher space-time yields. researchgate.net The integration of in-line purification techniques, such as liquid-liquid extraction with membrane separators or automated chromatography, can further streamline the process, delivering a pure product without manual workup steps. beilstein-journals.orgnih.gov This merger of solid-phase synthesis (SPS) and flow chemistry is particularly promising for creating libraries of complex molecules like quinoxaline derivatives. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

| Safety | Poor heat dissipation, risk of thermal runaway. | Excellent heat transfer, enhanced safety. | europa.eu |

| Scalability | Difficult, often requires re-optimization. | Straightforward by running the system for longer. | europa.eu |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. | europa.eu |

| Productivity | Lower space-time yield. | Higher space-time yield, suitable for automation. | researchgate.net |

| Purification | Typically offline, requires manual workup. | Can be integrated with in-line purification. | beilstein-journals.orgnih.gov |

Stereochemical Control in 5-Quinoxalinol, 2-(2-furanyl)- Synthesis

While the parent molecule 5-Quinoxalinol, 2-(2-furanyl)- is achiral, many of its biologically relevant derivatives possess one or more stereocenters. The precise three-dimensional arrangement of atoms in these chiral molecules is often critical to their function. Therefore, the development of synthetic methods that can control the stereochemical outcome is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, a crucial task in modern medicinal and materials chemistry. williams.edu

Enantioselective and Diastereoselective Synthesis

Enantioselective and diastereoselective synthesis strategies are employed to create specific stereoisomers of a target molecule. Diastereoselective reactions are used when the product contains multiple stereocenters, aiming to form one diastereomer preferentially over others. nih.gov This can often be achieved by separating the diastereomeric products via standard techniques like silica (B1680970) gel chromatography. nih.gov The Curtin-Hammett principle can sometimes be used to understand and control the kinetic versus thermodynamic distribution of diastereomeric products in dynamic systems. nih.gov

Enantioselective synthesis focuses on producing one of two mirror-image enantiomers. This is often accomplished through catalysis, where a chiral catalyst directs the reaction to form the desired enantiomer. For furan-containing building blocks, methods such as oxazaborolidine-catalyzed enantioselective reduction have been used to produce chiral amino alcohols with a furan moiety in high enantiomeric excess (up to 96% ee). sci-hub.se Such strategies could be adapted to the synthesis of chiral derivatives of 5-Quinoxalinol, 2-(2-furanyl)-, for instance, by performing an enantioselective reduction of a prochiral ketone or imine precursor.

Chiral Auxiliary and Organocatalysis Approaches

Chiral Auxiliary Approaches

A well-established method for achieving stereocontrol involves the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching an optically active group to an achiral starting material. wordpress.com The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions, leading to the formation of a product with a new, desired stereocenter. williams.eduwordpress.com After the key stereoselective transformation, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.orgwordpress.com

A prominent example is the use of Evans oxazolidinone auxiliaries. williams.edu In a hypothetical synthesis of a chiral derivative of 5-Quinoxalinol, 2-(2-furanyl)-, an oxazolidinone could be acylated with a precursor acid. Deprotonation would form a rigid chelated enolate, and subsequent alkylation would occur from the less sterically hindered face, leading to high diastereoselectivity. williams.edu Hydrolytic cleavage would then yield the enantiomerically enriched target molecule and the recycled auxiliary. williams.edu

Organocatalysis Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become the third pillar of catalysis, alongside biocatalysis and metal catalysis. nobelprize.orgorganic-chemistry.org Chiral organocatalysts can induce high levels of enantioselectivity in a wide range of transformations. nih.gov These catalysts are often more stable, less toxic, and less sensitive to air and moisture than their metal-based counterparts. organic-chemistry.org

For the synthesis of chiral quinoxaline derivatives, a chiral organocatalyst could be employed in the key cyclization step. For example, chiral phosphoric acids or amino acid derivatives like proline have been shown to catalyze asymmetric reactions effectively. organic-chemistry.orgnih.gov An organocatalyst could activate one of the reactants, such as the dicarbonyl compound, and facilitate a stereoselective ring-closing reaction with the diamine precursor, thereby establishing the stereochemistry of the final product. nih.gov The field has seen rapid advancements, with various organocatalysts being developed to achieve high yields and excellent enantioselectivity for a multitude of organic compounds. nih.govresearchgate.net

In Depth Spectroscopic and Structural Characterization of 5 Quinoxalinol, 2 2 Furanyl

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution and in the solid state. omicsonline.org

For a molecule with the complexity of 5-Quinoxalinol, 2-(2-furanyl)-, one-dimensional (1D) NMR spectra can be crowded. omicsonline.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. usask.calibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map out the proton networks within the quinoxaline (B1680401) and furan (B31954) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. researchgate.net It is crucial for connecting the furan ring to the quinoxaline core at the C2 position and for confirming the placement of the hydroxyl group at C5 by observing correlations from the OH proton to nearby carbons.

Based on established chemical shift principles for quinoxaline and furan derivatives, the following table presents the anticipated ¹H and ¹³C NMR assignments for 5-Quinoxalinol, 2-(2-furanyl)-.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Quinoxaline Ring | |||

| 3 | 8.95 (s) | 145.2 | C2, C4, C4a |

| 4 | - | 130.1 | - |

| 4a | - | 138.5 | - |

| 5-OH | 9.80 (s) | - | C5, C6, C5a |

| 5 | - | 152.0 | - |

| 6 | 7.30 (d) | 115.8 | C5, C8, C4a |

| 7 | 7.65 (t) | 129.5 | C5, C8a |

| 8 | 7.50 (d) | 118.3 | C6, C4a |

| 8a | - | 140.2 | - |

| Furan Ring | |||

| 2' | - | 150.5 | - |

| 3' | 7.25 (d) | 112.9 | C2, C5', C4' |

| 4' | 6.60 (dd) | 111.7 | C2', C3', C5' |

| 5' | 7.70 (d) | 144.8 | C2', C3' |

Note: Predicted shifts are illustrative and may vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, especially when single-crystal X-ray diffraction is not feasible. e-bookshelf.demdpi.com

Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences are manifested in the ssNMR spectrum as variations in chemical shifts. By comparing the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra of different batches of 5-Quinoxalinol, 2-(2-furanyl)-, one could determine if multiple polymorphic forms are present. mdpi.com For example, a key indicator would be the splitting of a single resonance (observed in the solution NMR) into multiple peaks in the solid-state spectrum, indicating the presence of crystallographically inequivalent molecules in the unit cell. researchgate.net

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. nih.govbiorxiv.org For 5-Quinoxalinol, 2-(2-furanyl)-, the expected exact mass for the neutral molecule [M] is 212.0586 g/mol . HRMS would typically analyze the protonated molecule [M+H]⁺.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. Analyzing these fragments provides valuable structural information. libretexts.orgcore.ac.uk A plausible fragmentation pathway for 5-Quinoxalinol, 2-(2-furanyl)- would involve initial characteristic losses.

A primary fragmentation would likely be the loss of a carbon monoxide (CO) molecule from the furan ring, a common pathway for furans. Another expected fragmentation is the cleavage of the bond between the two heterocyclic rings.

Interactive Table 2: Predicted HRMS Fragmentation Data

| Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₂H₉N₂O₂⁺ | 213.0658 |

| [M+H - CO]⁺ | C₁₁H₉N₂O⁺ | 185.0709 |

| [M+H - C₄H₃O]⁺ | C₈H₆N₂O⁺ | 146.0475 |

| [C₄H₃O]⁺ | Furanoyl cation | 67.0178 |

Note: These fragmentation pathways are predictive and would require experimental confirmation.

The naturally occurring isotopes of carbon (¹³C) and nitrogen (¹⁵N) produce a distinct isotopic pattern in the mass spectrum. fu-berlin.de The relative abundances of the peaks in this pattern (e.g., M+1, M+2) are determined by the molecule's elemental formula. nih.gov High-resolution instruments can resolve these patterns, and software can compare the experimental pattern to the theoretical one, providing strong confirmation of the assigned molecular formula. chromatographyonline.comnih.gov For C₁₂H₈N₂O₂, the theoretical isotopic distribution would be a key signature for its identification.

Interactive Table 3: Theoretical Isotopic Distribution for [C₁₂H₈N₂O₂]⁺

| Mass (m/z) | Relative Abundance (%) |

| 212.0586 | 100.00 |

| 213.0620 | 13.31 |

| 214.0653 | 0.94 |

Note: Calculated for the molecular ion [M]⁺. The abundances are relative to the monoisotopic peak.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds, IR is excellent for identifying the O-H stretch of the hydroxyl group and the C=N and C=C bonds within the aromatic rings. mt.com

Raman Spectroscopy: Tends to be more sensitive to non-polar, symmetric bonds and is particularly useful for characterizing the carbon-carbon bonds of the aromatic framework. scialert.net

The combination of IR and Raman provides a comprehensive vibrational fingerprint of 5-Quinoxalinol, 2-(2-furanyl)-.

Interactive Table 4: Predicted Vibrational Spectroscopy Assignments

| Wavenumber (cm⁻¹) | Predicted Assignment | Technique |

| ~3400 (broad) | O-H stretch (hydroxyl) | IR |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| ~1620 | C=N stretch (quinoxaline) | IR, Raman |

| 1600-1450 | Aromatic C=C ring stretching | IR, Raman |

| ~1250 | C-O stretch (hydroxyl) | IR |

| ~1015 | Furan ring breathing | Raman |

| Below 900 | C-H out-of-plane bending | IR |

Note: These are general ranges and the exact peak positions and intensities would be determined experimentally.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic transitions of a molecule, which give rise to its absorption and emission properties, are fundamental to understanding its behavior in the presence of light. These are typically investigated using UV-Vis and fluorescence spectroscopy.

UV-Vis Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a key technique for analyzing chromophores, the parts of a molecule responsible for its color. By measuring the absorption of light at different wavelengths, one can identify the electronic transitions within the molecule. For 5-Quinoxalinol, 2-(2-furanyl)-, the quinoxaline and furan rings constitute a conjugated system that is expected to absorb in the UV-visible region. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and solvent environment.

However, specific experimental data for the UV-Vis spectrum of 5-Quinoxalinol, 2-(2-furanyl)-, including absorption maxima and molar absorptivity values (ε), could not be located. For related quinoxaline derivatives, absorption bands are typically observed in the 250–350 nm region, corresponding to π-π* transitions, with some showing charge-transfer bands in the visible region (400–500 nm), particularly when functionalized with electron-donating or -withdrawing groups. mdpi.com

Table 3.4.1. UV-Vis Spectroscopic Data for 5-Quinoxalinol, 2-(2-furanyl)-

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule, such as its emission spectrum and quantum yield. Many quinoxaline derivatives are known to be fluorescent. researchgate.net The emission properties are influenced by the nature and position of substituents on the quinoxaline ring system. The hydroxyl group at the 5-position and the furan ring at the 2-position in the target molecule are expected to modulate its fluorescence characteristics.

Despite the known fluorescence of the quinoxaline class, specific data on the fluorescence emission maxima and quantum yields for 5-Quinoxalinol, 2-(2-furanyl)- are not documented in the available literature. Research on similar compounds suggests that emission can range from the blue to the yellow region of the spectrum. rsc.org

Table 3.4.2. Fluorescence Spectroscopic Data for 5-Quinoxalinol, 2-(2-furanyl)-

| Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Absolute Structure Determination

A search for the single-crystal X-ray diffraction data for 5-Quinoxalinol, 2-(2-furanyl)- did not yield any results. Therefore, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule remain undetermined. For other quinoxaline derivatives, crystallographic studies have been performed, revealing details about their molecular packing and intermolecular interactions.

Table 3.5. X-ray Crystallography Data for 5-Quinoxalinol, 2-(2-furanyl)-

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₂ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Theoretical and Computational Investigations of 5 Quinoxalinol, 2 2 Furanyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules. For compounds like 5-Quinoxalinol, 2-(2-furanyl)-, Density Functional Theory (DFT) and ab initio methods are the primary tools employed.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules, including quinoxaline (B1680401) derivatives. researchgate.netscispace.comnih.gov By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential maps. researchgate.net

For quinoxaline derivatives, DFT calculations have been instrumental in understanding their electronic transitions and stability. scispace.comnih.gov The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability. researchgate.net In many quinoxaline systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the quinoxaline ring system. scispace.com This distribution is critical for understanding charge transfer properties, which are relevant in applications like dye-sensitized solar cells. beilstein-journals.orgbohrium.comwu.ac.th

Furthermore, DFT has been used to study the electronic properties of furan-substituted heterocycles. These studies reveal how the furan (B31954) moiety influences the electronic structure of the larger molecule. semanticscholar.orgresearchgate.netresearchgate.net The interaction between the furan and quinoxaline rings in 5-Quinoxalinol, 2-(2-furanyl)- would likely lead to a complex electronic landscape with potential for intramolecular charge transfer. scispace.com

Table 1: Representative DFT-Calculated Electronic Properties of Quinoxaline Derivatives (Note: Data is illustrative and based on various quinoxaline derivatives, not specifically 5-Quinoxalinol, 2-(2-furanyl)-)

| Compound/System | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline | B3LYP/6-311++G(d,p) | -6.58 | -1.74 | 4.84 |

| Quinoxaline-BF3 Complex | B3LYP/6-311++G(d,p) | -8.23 | -4.11 | 4.12 |

| A 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative | B3LYP/cc-pVTZ | Not specified | Not specified | Not specified |

This table is generated based on data from multiple sources for illustrative purposes. rsc.orgmdpi.com

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to calculating molecular properties without empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer valuable benchmarks. For instance, ab initio calculations have been used to compute properties like electric dipole moments and first hyperpolarizability for quinoxaline, suggesting potential for non-linear optical (NLO) behavior. researchgate.net These methods, in conjunction with DFT, provide a robust framework for predicting the vibrational frequencies (IR and Raman spectra) of quinoxaline derivatives, which can then be compared with experimental data for validation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and stability of molecules in various environments. tandfonline.comrsc.orgrsc.org For a molecule like 5-Quinoxalinol, 2-(2-furanyl)-, which has a rotatable bond between the quinoxaline and furan rings, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

In studies of quinoxaline derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes, which is crucial in drug design. tandfonline.comrsc.orgrsc.org These simulations provide insights into how the molecule interacts with its environment, including solvent molecules and biological macromolecules, over time. For instance, MD simulations have been used to evaluate the stability of quinoxaline derivatives as potential inhibitors for enzymes like aldose reductase 2 and in the study of their interaction with DNA. tandfonline.com The binding free energies, often calculated using methods like MM-GBSA and MM-PBSA, can quantify the strength of these interactions. tandfonline.com

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 5-Quinoxalinol, 2-(2-furanyl)-, theoretical calculations can predict its NMR, IR, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra, providing information about electronic transitions. researchgate.netscispace.com For quinoxalinone derivatives, TD-DFT calculations have been used to investigate theoretical UV spectra, which have shown good agreement with experimental data. scispace.com The calculated vibrational frequencies from DFT and ab initio methods can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of vibrational modes. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which are often in good agreement with experimental values for quinoxaline derivatives. scispace.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Quinoxaline (Note: Data is for the parent quinoxaline molecule and serves as an example of the accuracy of computational predictions.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| C-H stretch | 3065 | 3070 |

| C=N stretch | 1580 | 1585 |

| Ring deformation | 750 | 755 |

This table is a representative example based on general findings in computational chemistry literature. researchgate.net

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For 5-Quinoxalinol, 2-(2-furanyl)-, computational studies can predict sites of electrophilic and nucleophilic attack, acidity, and basicity.

Computational studies have also been used to investigate the mechanisms of reactions involving furan rings. For example, DFT has been employed to study the Diels-Alder reactions of furans with alkynes and the regioselectivity of gold-catalyzed synthesis of substituted furans. researchgate.netacs.org These studies provide a detailed understanding of the transition states and intermediates involved, which is crucial for designing new synthetic routes. The presence of the furan ring in 5-Quinoxalinol, 2-(2-furanyl)- suggests a rich potential for various cycloaddition and substitution reactions.

Exploration of Biological and Pharmacological Activities of 5 Quinoxalinol, 2 2 Furanyl

Mechanism of Action in Antimicrobial and Antifungal Models

Quinoxaline (B1680401) derivatives have demonstrated notable antimicrobial and antifungal properties. nih.govnih.govsciepub.com The mechanisms underlying these activities are multifaceted, involving the inhibition of essential cellular processes in microorganisms.

Inhibition of Microbial Growth Pathways

The antimicrobial action of quinoxaline compounds, including by extension 5-Quinoxalinol, 2-(2-furanyl)-, is often attributed to their ability to interfere with nucleic acid synthesis. nih.govmdpi.comlumenlearning.com Quinolones, a related class of compounds, are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. nih.govnih.gov By forming a complex with these enzymes and DNA, they inhibit DNA synthesis, leading to bacterial cell death. nih.gov While the precise molecular interactions of 5-Quinoxalinol, 2-(2-furanyl)- have not been fully elucidated, its structural similarity to other quinoline (B57606) and quinoxaline-based antimicrobials suggests a comparable mechanism.

Furthermore, some antimicrobial agents function by disrupting metabolic pathways essential for microbial survival. lumenlearning.com For instance, sulfonamides inhibit the synthesis of folic acid, a vital component for the production of nucleic acids. lumenlearning.com It is plausible that certain quinoxaline derivatives could exert their effects by acting as antimetabolites, thereby halting microbial growth. lumenlearning.com

Anti-Biofilm Formation Mechanisms

Biofilm formation is a significant factor in microbial resistance and persistent infections. chiet.edu.eg Several studies have highlighted the potential of various compounds to inhibit biofilm formation. nih.govfrontiersin.orgd-nb.info The mechanisms behind anti-biofilm activity can include the reduction of matrix formation, decreasing surface hydrophobicity, and impacting bacterial motility. nih.gov For instance, certain thiodiketopiperazine derivatives have been shown to inhibit biofilm formation by interfering with transcription/translation processes in S. aureus. mdpi.com While direct studies on 5-Quinoxalinol, 2-(2-furanyl)- are limited, related compounds have demonstrated the ability to inhibit and eradicate biofilms of clinically relevant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgd-nb.info

Antitumor and Antiproliferative Activity at the Cellular Level

The quinoxaline scaffold is a prominent feature in many compounds developed for their antitumor and antiproliferative activities. nih.govnih.govucl.ac.uk The incorporation of an arylfuran motif is also a strategy employed in the design of novel anticancer agents. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govnih.govnih.gov Studies on quinoxaline derivatives have shown their ability to induce apoptosis in various cancer cell lines. nih.gov For example, a novel quinoxaline–arylfuran derivative, QW12, was found to induce apoptosis and trigger the generation of reactive oxygen species (ROS) in HeLa cells. nih.gov Similarly, other quinoline derivatives have been observed to induce both autophagy and apoptosis in pancreatic cancer cells through the activation of Caspase-3 and cleavage of PARP.

Furthermore, some compounds can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov For instance, a naphthoquinone derivative, FFJ-5, was shown to arrest the cell cycle at the G2/M phase in human lung adenocarcinoma and hepatoma cells. nih.govnih.gov

Target Identification in Cancer Cell Lines

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of targeted therapies. nih.govfrontiersin.orgembopress.orgmdpi.com For quinoxaline derivatives, several potential targets have been identified. One such target is the signal transducer and activator of transcription 3 (STAT3) protein. nih.gov The derivative QW12 was shown to inhibit the phosphorylation of STAT3, a key event in its activation. nih.gov

Another important target for some quinoxaline-based compounds is the type III receptor tyrosine kinase family, which includes platelet-derived growth factor receptor (PDGFR) and colony-stimulating factor 1 receptor (CSF-1R). The furan (B31954) rings in compounds like 2,3-Di-2-furanyl-6-methoxyquinoxaline are thought to be important for interactions within the ATP-binding pockets of these kinases. Additionally, some quinoxaline derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov

Anti-inflammatory Pathways and Molecular Targets

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response, and its modulation can be a therapeutic strategy for various diseases. mdpi.com

The anti-inflammatory effects of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which are structurally related to 5-Quinoxalinol, 2-(2-furanyl)-, have been evaluated. nih.gov These compounds were found to inhibit the release of inflammatory mediators such as β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov Furthermore, certain derivatives demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) formation and fMLP-induced superoxide (B77818) anion generation. nih.gov The molecular mechanisms likely involve the modulation of signaling pathways such as the mitogen-activated protein kinases (MAPK) pathway. nih.gov

Enzyme Inhibition and Receptor Binding Studies

While direct experimental data on the enzyme inhibition and receptor binding profile of 5-Quinoxalinol, 2-(2-furanyl)- is limited in publicly available literature, studies on structurally related quinoxaline derivatives provide valuable insights into its potential biological targets. The presence of the 2-(2-furanyl) substituent and the hydroxyl group at the 5-position suggests several avenues for interaction with biological macromolecules.

Research on analogous quinoxaline structures has revealed a propensity for these compounds to interact with various enzymes and receptors. For instance, certain quinoxaline derivatives have been identified as inhibitors of key enzymes implicated in cancer and inflammation. One such target is the Inhibitor of nuclear factor kappa B kinase beta (IKKβ), a crucial enzyme in the NF-κB signaling pathway, which is often dysregulated in pancreatic cancer. A study focusing on quinoxaline urea (B33335) analogs identified a derivative that effectively reduced the phosphorylation of IKKβ. nih.gov

Furthermore, the broader class of quinoxaline derivatives has been investigated for its anticancer properties through various mechanisms. Some have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a validated target in oncology. researchgate.net Additionally, derivatives of quinoxaline have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain.

In the context of receptor binding, quinoxaline derivatives have been shown to interact with various receptors in the central nervous system. Docking studies of some quinoxaline derivatives have suggested potential binding to the AMPA receptor, indicating a possible mechanism for anticonvulsant activity. nih.gov

Given the structural features of 5-Quinoxalinol, 2-(2-furanyl)-, it is plausible that this compound could exhibit inhibitory activity against kinases, polymerases, or cyclooxygenases. The furan moiety could engage in specific interactions within the active sites of these enzymes. Similarly, the quinoxalinol core could participate in hydrogen bonding and π-stacking interactions with receptor binding pockets. However, without direct experimental evidence, these remain postulations based on the activities of related compounds.

Table 1: Enzyme Inhibition and Receptor Binding of Structurally Related Quinoxaline Derivatives

| Compound Class/Derivative | Target Enzyme/Receptor | Observed Activity | Reference |

| Quinoxaline Urea Analog | IKKβ | Reduction of p-IKKβ levels | nih.gov |

| 2-(4-Chlorophenyl)-5-Quinoxalinecarboxamide | Poly(ADP-ribose) polymerase (PARP) | Inhibition | researchgate.net |

| 2,3-Diaryl Quinoxalines | Cyclooxygenase-2 (COX-2) | Selective Inhibition | |

| Quinoxaline Derivatives | AMPA Receptor | Potential Antagonism (Docking Study) | nih.gov |

| 2,3,6-trisubstituted quinoxaline with bis-2-furyl substitution | NS1A protein of influenza virus | Antiviral activity |

This table presents data for structurally related compounds to infer potential activities of 5-Quinoxalinol, 2-(2-furanyl)-.

Structure-Activity Relationship (SAR) Studies for Biological Enhancement

The biological activity of quinoxaline derivatives is intricately linked to the nature and position of substituents on the quinoxaline core. Structure-activity relationship (SAR) studies on various series of quinoxaline analogs have provided a framework for understanding how structural modifications can enhance their pharmacological effects.

For anticancer activity, the substitution pattern on the quinoxaline ring is critical. Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group at the 7-position, can decrease activity. researchgate.net Conversely, electron-releasing groups on an aromatic ring attached to the second position of the quinoxaline system tend to increase activity. researchgate.net The nature of the substituent at the 2-position is also a key determinant of activity. For instance, in a series of anticancer quinoxalines, an unsubstituted aromatic ring at this position showed higher activity than substituted ones. researchgate.net

In the context of anticonvulsant activity, SAR studies on quinoxaline derivatives targeting the AMPA receptor have highlighted the importance of specific pharmacophoric features. The basic quinoxaline backbone is thought to have a common pattern of interaction with the receptor. nih.gov

Regarding antiviral activity, research on quinoxaline derivatives as inhibitors of the influenza virus NS1A protein has shown that bis-2-furyl substitution can be beneficial. nih.gov This suggests that the furan moiety in 5-Quinoxalinol, 2-(2-furanyl)- could play a significant role in its potential antiviral properties. The substitution at other positions of the quinoxaline ring, such as position 6, has also been shown to influence activity, with a 2-furyl group at this position leading to good antiviral potency. nih.gov

The hydroxyl group at the 5-position of 5-Quinoxalinol, 2-(2-furanyl)- introduces a potential site for hydrogen bonding, which could be crucial for interaction with biological targets. The position of this hydroxyl group can significantly impact activity, as seen in other heterocyclic systems where the regiochemistry of substitution dictates the biological outcome.

To enhance the biological activity of 5-Quinoxalinol, 2-(2-furanyl)-, several modifications could be envisioned based on existing SAR data:

Modification of the Furan Ring: Introduction of various substituents on the furan ring could modulate its electronic properties and steric bulk, potentially leading to improved binding affinity and selectivity for a particular target.

Substitution on the Quinoxaline Core: Introduction of small electron-donating groups at positions 6, 7, or 8 of the quinoxaline ring could enhance activity, based on general SAR principles for anticancer quinoxalines.

Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group into esters or ethers could alter the compound's lipophilicity and pharmacokinetic properties, potentially leading to enhanced cellular uptake and in vivo efficacy.

Table 2: Structure-Activity Relationship Insights from Related Quinoxaline Derivatives

| Structural Feature/Modification | Impact on Biological Activity | Compound Class/Target | Reference |

| Electron-withdrawing group (e.g., NO2) at position 7 | Decreased anticancer activity | Anticancer Quinoxalines | researchgate.net |

| Electron-releasing groups on aryl at position 2 | Increased anticancer activity | Anticancer Quinoxalines | researchgate.net |

| Unsubstituted aryl at position 2 | Higher anticancer activity than substituted aryl | Anticancer Quinoxalines | researchgate.net |

| Bis-2-furyl substitution | Favorable for antiviral activity | Influenza NS1A Inhibitors | nih.gov |

| 2-Furyl group at position 6 | Good antiviral potency | Influenza NS1A Inhibitors | nih.gov |

This table summarizes SAR data from related quinoxaline series to guide potential biological enhancement of 5-Quinoxalinol, 2-(2-furanyl)-.

Coordination Chemistry and Catalytic Applications of 5 Quinoxalinol, 2 2 Furanyl

Ligand Design and Metal Complexation Principles

The strategic design of ligands is a cornerstone of modern catalytic science, and 5-Quinoxalinol, 2-(2-furanyl)- offers a rich scaffold for creating polydentate ligand systems. The presence of the hydroxyl group at the 5-position and the nitrogen atoms within the quinoxaline (B1680401) ring, along with the furan (B31954) oxygen, allows for multiple coordination modes.

Schiff base ligands derived from quinoxaline precursors are widely studied due to their straightforward synthesis and the stability of their resulting metal complexes. researchgate.netmdpi.com The synthesis of Schiff base ligands from 5-Quinoxalinol, 2-(2-furanyl)- would typically involve the condensation reaction of a diamine with a carbonyl-functionalized derivative of the parent molecule. While direct synthetic procedures for Schiff bases of 5-Quinoxalinol, 2-(2-furanyl)- are not extensively documented in publicly available literature, the synthesis can be extrapolated from established methods for similar quinoxaline-based compounds. researchgate.netgoogle.comekb.eg

A general synthetic route would involve the reaction of an amino-functionalized 5-Quinoxalinol, 2-(2-furanyl)- with an appropriate aldehyde or ketone. For instance, the condensation of a diamine with a salicylaldehyde (B1680747) derivative is a common method to produce salen-type ligands. google.com Similarly, a diamino-functionalized quinoxaline can react with salicylaldehyde or other aldehydes to form Schiff base ligands. The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid or base. ekb.eg

Table 1: Representative Synthesis of Quinoxaline-Derived Schiff Base Ligands This table is based on analogous syntheses of quinoxaline-based Schiff bases, as specific data for 5-Quinoxalinol, 2-(2-furanyl)- is not readily available.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |

| Quinoxaline-2,3-dione | 4-aminoantipyrine | Ethanol | Reflux | Schiff Base | researchgate.net |

| 2,2'-bis(p-methoxyphenylamine) | Salicylaldehyde | Not Specified | Not Specified | Schiff Base | mdpi.com |

| 2,5-dihydroxyacetophenone | Various amines | Ethanol | Reflux, 6h | Schiff Base | ekb.eg |

The Schiff base ligands derived from 5-Quinoxalinol, 2-(2-furanyl)- are expected to be excellent chelating agents for a variety of transition metal cations, including but not limited to Cu(II) and Pd(II). The nitrogen atoms of the quinoxaline ring and the imine group, along with the oxygen atom of the hydroxyl group, can coordinate to the metal center, forming stable five- or six-membered chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes. mdpi.com

The complexation reaction is typically performed by mixing the Schiff base ligand with a salt of the desired metal cation (e.g., CuCl₂, Pd(OAc)₂) in a suitable solvent. The geometry of the resulting complex is influenced by the coordination number of the metal ion, the denticity of the ligand, and the nature of any co-ligands present. For example, Cu(II) complexes with salen-type ligands often adopt a square planar or distorted square pyramidal geometry. auburn.edu Palladium(II) complexes, being d⁸ metal centers, commonly exhibit a square planar geometry. aut.ac.nz

The formation of these complexes can be confirmed through various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction. researchgate.net

Table 2: Examples of Transition Metal Complexes with Quinoxaline-Based Ligands This table presents data for analogous quinoxaline complexes to illustrate expected coordination behavior.

| Ligand Type | Metal Ion | Coordination Geometry | Characterization Methods | Reference |

| Quinoxaline-2,3-dione Schiff Base | Cu(II) | Square Planar | Elemental Analysis, IR, UV-Vis, ESR | researchgate.net |

| 2-(2′-pyridyl)quinoxaline | Cr(III) | Octahedral | X-ray Diffraction | nih.gov |

| 2-quinolylethyl-containing ligand | Pd(II) | Square Planar | X-ray Diffraction, Mass Spectrometry | aut.ac.nz |

Catalytic Oxidations and Reductions Mediated by 5-Quinoxalinol, 2-(2-furanyl)- Complexes

Metal complexes featuring quinoxaline-based ligands have demonstrated significant catalytic activity in a range of organic transformations. The electronic properties of the quinoxaline ring system can be tuned by substituents, thereby influencing the reactivity of the metal center.

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis, and transition metal catalysis plays a pivotal role in this field. mt.com Complexes of copper and palladium, in particular, are known to catalyze the oxidation of C-H bonds. auburn.eduresearchgate.net A Cu(II) complex of a 2-quinoxalinol salen-type ligand has been shown to be an effective catalyst for the oxidation of allylic, propargylic, and benzylic C-H bonds using tert-butyl hydroperoxide (TBHP) as the oxidant. auburn.edu

These reactions likely proceed through a mechanism involving the formation of a high-valent metal-oxo or metal-peroxo species, which then abstracts a hydrogen atom from the substrate. The resulting substrate radical can then undergo further reaction to yield the oxidized product. The quinoxaline ligand framework can stabilize the catalytically active species and modulate its reactivity and selectivity.

Table 3: Catalytic C-H Oxidation using a Cu(II)-2-Quinoxalinol Salen Complex Data extracted from a study on a closely related catalytic system. auburn.edu

| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Yield (%) |

| Various Alkynes | α,β-acetylenic ketones | 1 | TBHP | up to 78 |

| Allylic Substrates | Oxidized Products | Not specified | TBHP | Not specified |

| Benzylic Substrates | Oxidized Products | Not specified | TBHP | Not specified |

The activation of alkynes and alkenes by transition metal complexes is fundamental to many important organic reactions. Palladium complexes, for instance, are widely used in the catalytic transformation of unsaturated hydrocarbons. nih.gov The sequential insertion of alkynes and alkenes into a Pd-C bond is a known pathway for the formation of substituted 1,3-butadienes. nih.gov

Gold(I) complexes are also highly effective catalysts for the electrophilic activation of alkynes, facilitating nucleophilic attack. nih.gov While specific applications of 5-Quinoxalinol, 2-(2-furanyl)- complexes in alkyne and alkene transformations are not well-documented, it is plausible that its metal complexes could catalyze reactions such as hydrogenation, hydrosilylation, and hydrofunctionalization. For instance, the catalytic hydrogenation of alkynes to alkenes can be achieved with high selectivity using modified palladium catalysts, such as Lindlar's catalyst, which often incorporates a quinoline (B57606) derivative. msu.edu

Table 4: Representative Catalytic Transformations of Alkynes and Alkenes This table provides examples of catalytic systems for alkyne and alkene transformations that could be analogous for complexes of 5-Quinoxalinol, 2-(2-furanyl)-.

| Transformation | Catalyst Type | Substrate | Product | Reference |

| Alkyne Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, quinoline) | Alkyne | cis-Alkene | msu.edu |

| Sequential Alkyne/Alkene Insertion | Palladium(II) Complex | Aryl Iodide, Alkyne, Alkene | 1,3-Butadiene Derivatives | nih.gov |

| Alkyne Hydroamination | Gold(I) Complex | Alkyne, Amine | Enamine/Imine | nih.gov |

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. The catalytic cycles for reactions mediated by transition metal complexes of quinoxaline-based ligands are often proposed based on a combination of experimental evidence and computational studies.

For C-H oxidation reactions catalyzed by copper complexes, a common mechanistic proposal involves a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. In the case of a Cu(II) precatalyst and an oxidant like TBHP, the reaction may initiate with the oxidation of Cu(II) to a higher valent copper species. This species then participates in the C-H bond cleavage step. auburn.edu

In palladium-catalyzed cross-coupling reactions involving alkynes and alkenes, the catalytic cycle typically involves steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov For instance, in the three-component coupling of an aryl iodide, an alkyne, and an alkene, the cycle would likely begin with the oxidative addition of the aryl iodide to a Pd(0) species, followed by sequential migratory insertions of the alkyne and alkene, and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. nih.gov

Mechanistic studies for reactions involving 5-Quinoxalinol, 2-(2-furanyl)- complexes would be essential to fully understand their catalytic potential and to design more efficient and selective catalysts for a wide range of organic transformations.

Design of Heterogeneous Catalytic Systems Utilizing 5-Quinoxalinol, 2-(2-furanyl)-

Catalyst Immobilization Strategies

The immobilization of a catalyst based on 5-Quinoxalinol, 2-(2-furanyl)- can be achieved through several well-established methods, broadly categorized as covalent and non-covalent attachment. The choice of strategy is dictated by the nature of the catalytic complex, the support material, and the specific reaction conditions.

Covalent Immobilization: This approach involves the formation of a strong, stable chemical bond between the ligand or its resulting metal complex and the support material. Given the structure of 5-Quinoxalinol, 2-(2-furanyl)-, with its hydroxyl (-OH) group on the quinoxaline ring and the furan moiety, several covalent linkage strategies can be envisioned.

One common strategy is to utilize the hydroxyl group for ether or ester linkages to a functionalized support. For instance, silica (B1680970) (SiO₂) or other metal oxides can be functionalized with chloropropyl groups. The hydroxyl group of the quinoxalinol ligand can then displace the chloride to form a stable ether bond, covalently tethering the ligand to the support. Subsequent metallation would then generate the immobilized catalyst.

Another approach involves modifying the ligand itself to introduce a functional group suitable for grafting. For example, the furan ring, while generally less reactive for direct attachment, can be functionalized to incorporate groups like vinyl or alkoxysilanes, which can then be co-polymerized or grafted onto polymeric or silica supports, respectively.

Non-Covalent Immobilization: This method relies on weaker interactions such as physisorption, hydrogen bonding, or ionic interactions to affix the catalyst to the support. While offering simpler preparation, the risk of catalyst leaching is generally higher compared to covalent methods.

For a catalyst derived from 5-Quinoxalinol, 2-(2-furanyl)-, immobilization via hydrogen bonding is a plausible strategy. The nitrogen atoms in the quinoxaline ring and the oxygen of the furan and hydroxyl groups can form hydrogen bonds with surface hydroxyl groups on supports like silica or alumina (B75360).

The selection of the support material is as crucial as the immobilization chemistry. Porous materials with high surface areas, such as mesoporous silica (e.g., MCM-41, SBA-15), activated carbon, and porous organic polymers (POPs), are often preferred as they allow for high catalyst loading and provide accessible active sites for reactants. beilstein-journals.orgresearchgate.net

| Immobilization Strategy | Functional Group Utilized | Support Material Example | Linkage Type | Key Advantages |

| Covalent Grafting | Quinoxalinol -OH | Chloropropyl-functionalized Silica | Ether | Strong, stable bond; minimal leaching |

| Covalent Co-polymerization | Modified Furan (e.g., vinyl-furan) | Polystyrene | C-C bond | High catalyst loading; uniform distribution |

| Non-Covalent Adsorption | Quinoxaline N, Furan O, -OH | Alumina (Al₂O₃) | Hydrogen Bonding | Simple preparation; no ligand modification needed |

| Ion Exchange | Charged Metal Complex | Zeolite | Ionic | Applicable to charged complexes; ordered pore structure |

Recyclability and Stability Studies

A primary driver for developing heterogeneous catalysts is the ability to reuse them over multiple reaction cycles. Therefore, comprehensive recyclability and stability studies are essential to validate the design of an immobilized catalyst system based on 5-Quinoxalinol, 2-(2-furanyl)-.

Recyclability Studies: These studies involve performing the catalytic reaction, recovering the catalyst (typically by simple filtration or centrifugation), and then reusing it in a subsequent reaction cycle with fresh reactants. The catalytic activity (e.g., conversion, yield) and selectivity are monitored over several cycles. A robust heterogeneous catalyst should maintain its performance with minimal degradation.

For instance, a hypothetical study on a silica-immobilized palladium complex of 5-Quinoxalinol, 2-(2-furanyl)- in a C-N coupling reaction might yield results as depicted in the table below. The data would typically show a slight decrease in yield over successive runs, which could be attributed to minor catalyst deactivation or leaching.

| Cycle | Product Yield (%) | Comments |

| 1 | 98 | Initial run with fresh catalyst. |

| 2 | 97 | Minimal decrease in activity. |

| 3 | 96 | Catalyst remains highly active. |

| 4 | 94 | Slight deactivation observed. |

| 5 | 93 | Good recyclability demonstrated. |

| 6 | 90 | Noticeable but acceptable drop in yield. |

Stability Studies: Stability encompasses both the chemical and thermal robustness of the heterogeneous catalyst. Chemical stability refers to its resistance to degradation by solvents, reactants, or by-products under reaction conditions. Thermal stability is its ability to withstand the operating temperature of the reaction without decomposition of the ligand, the metal center, or the support.

Leaching studies are a critical component of assessing catalyst stability. This involves analyzing the reaction mixture after catalyst removal to quantify the amount of the metal that has detached from the support. Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are commonly used for this purpose. Low leaching levels are indicative of a stable and truly heterogeneous catalytic system.

The thermal stability of the immobilized catalyst can be evaluated using techniques like Thermogravimetric Analysis (TGA), which determines the temperature at which the catalyst begins to decompose. For silica-supported catalysts, high thermal stability is generally expected. bohrium.comresearchgate.net

| Stability Parameter | Analytical Technique | Desired Outcome for a Robust Catalyst |

| Catalyst Leaching | ICP-OES of reaction filtrate | Low to undetectable levels of metal in solution. |

| Structural Integrity | SEM, TEM, XRD post-reaction | No significant change in morphology or crystal structure. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature, well above reaction temperature. |

| Chemical Stability | Spectroscopic analysis (FTIR, XPS) post-reaction | Minimal changes in the chemical state of the ligand and metal. |

Advanced Materials and Sensor Applications of 5 Quinoxalinol, 2 2 Furanyl

Application in Optoelectronic Devices

Without published research, any discussion of these applications for "5-Quinoxalinol, 2-(2-furanyl)-" would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based content. Further research on this specific chemical compound is needed to determine its properties and potential applications in these fields.

Luminescence Properties in Solid State

The solid-state luminescence of organic molecules is a critical characteristic for their application in areas such as organic light-emitting diodes (OLEDs) and sensors. While specific experimental data on the solid-state photoluminescence of 5-Quinoxalinol, 2-(2-furanyl)- is not extensively available in the reviewed literature, the photophysical properties can be inferred from the behavior of related quinoxaline (B1680401) derivatives. Quinoxaline compounds are known for their diverse luminescent properties, which are highly tunable through the introduction of various functional groups. researchgate.netnih.gov

The quinoxaline core itself is a nitrogen-containing heterocyclic structure, and its derivatives have been explored for applications as fluorescent materials. The presence of a hydroxyl group at the 5-position (5-Quinoxalinol) is significant, as 2-quinoxalinol derivatives are typically fluorescent. google.com The electronic nature of the substituents on the quinoxaline ring plays a crucial role in determining the emission color and efficiency.

In the solid state, a common challenge for organic luminophores is aggregation-caused quenching (ACQ), where intermolecular interactions in the condensed state lead to non-radiative decay pathways and a decrease in luminescence efficiency. rsc.org The molecular structure of 5-Quinoxalinol, 2-(2-furanyl)- with its planar quinoxaline core and the attached furan (B31954) ring, suggests a potential for π-π stacking interactions in the solid state. The extent to which these interactions would lead to quenching or potentially favorable phenomena like aggregation-induced emission (AIE) would depend on the specific crystal packing and intermolecular arrangement, which requires experimental crystallographic and photophysical analysis. For instance, some organic semiconductors with a furo[2,3-b]quinoxaline (B11915687) core have been shown to exhibit aggregation-induced emissive enhancement behavior. rsc.org

The 2-furanyl substituent is an electron-rich five-membered aromatic heterocycle. Its incorporation at the 2-position of the quinoxalinol ring would create a donor-acceptor (D-A) type structure, where the furan acts as the electron-donating moiety and the quinoxaline as the electron-accepting core. Such D-A systems are a cornerstone in the design of modern luminescent materials. The intramolecular charge transfer (ICT) character arising from this arrangement is expected to influence the emission wavelength, often leading to red-shifted emission compared to the unsubstituted parent chromophores. The specific emission color in the solid state would be highly sensitive to the molecular conformation and the polarity of the microenvironment within the crystal lattice.

While a definitive data table cannot be constructed without experimental results, the expected photophysical parameters for 5-Quinoxalinol, 2-(2-furanyl)- in the solid state would include the emission maximum (λem), the photoluminescence quantum yield (PLQY), and the excited-state lifetime (τ). These parameters would need to be determined experimentally.

Potential in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are recognized as a significant class of materials for organic electronics, including applications in OLEDs. Their electron-deficient nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, makes them suitable candidates for use as electron-transporting materials (ETMs) or as the host or emissive dopant in the light-emitting layer (EML) of an OLED.

The potential of 5-Quinoxalinol, 2-(2-furanyl)- in OLEDs is rooted in its anticipated electronic properties. The quinoxaline core can facilitate electron injection and transport, while the 2-furanyl and 5-hydroxyl substituents can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key determinant of the emission color of the material. For a material to be effective in an OLED, its HOMO and LUMO levels must be well-aligned with those of the adjacent charge-transporting and injection layers to ensure efficient charge carrier injection and recombination within the emissive layer.

In a hypothetical OLED device, 5-Quinoxalinol, 2-(2-furanyl)- could be utilized in several ways:

As an emissive dopant: If the compound exhibits high photoluminescence quantum yield in the solid state, it could be doped into a suitable host material in the EML. The emission color of the OLED would be determined by the emission spectrum of the 5-Quinoxalinol, 2-(2-furanyl)-.

As a host material: If the compound possesses a wide bandgap and good charge-transporting properties, it could serve as a host for a phosphorescent or fluorescent guest emitter. An effective host material must have a triplet energy level higher than that of the phosphorescent dopant to ensure efficient energy transfer.

As an electron-transporting material: The inherent electron-deficient character of the quinoxaline moiety suggests that 5-Quinoxalinol, 2-(2-furanyl)- might exhibit good electron mobility, making it a candidate for the electron-transporting layer.

The performance of an OLED is characterized by several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. To evaluate the potential of 5-Quinoxalinol, 2-(2-furanyl)-, it would be necessary to fabricate and test OLED devices incorporating this material.

Due to the absence of specific experimental data for OLEDs based on 5-Quinoxalinol, 2-(2-furanyl)-, a data table of device performance cannot be provided. The table below is a hypothetical representation of the kind of data that would be collected to evaluate its performance in an OLED.

| Device Role | Host Material | Dopant Concentration | EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |

| Emissive Dopant | CBP | 5% | Data not available | Data not available | Data not available | Data not available |

| Host Material | Ir(ppy)₃ | 8% | Data not available | Data not available | Data not available | Data not available |

| Electron-Transport Layer | - | - | Data not available | Data not available | Data not available | Data not available |

Further research involving the synthesis, purification, and characterization of 5-Quinoxalinol, 2-(2-furanyl)-, followed by its incorporation into OLED devices, is required to ascertain its actual performance and viability as an advanced material for lighting and display applications.

Analytical Methodologies for 5 Quinoxalinol, 2 2 Furanyl and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of quinoxaline (B1680401) derivatives, enabling the separation of the target analyte from precursors, byproducts, and degradation products. tandfonline.comtandfonline.comias.ac.in The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of quinoxaline compounds due to its wide applicability to non-volatile and thermally sensitive molecules. wjpmr.com Method development for 5-Quinoxalinol, 2-(2-furanyl)- typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Method Development:

Stationary Phase: Reversed-phase columns, particularly those with a C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm), are frequently used for the separation of quinoxaline derivatives. chromatographyonline.commdpi.comajprd.comjrespharm.com These columns offer excellent resolution for moderately polar compounds like quinoxalinols.

Mobile Phase: A gradient elution is often preferred to resolve a range of compounds with varying polarities. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. frontiersin.orgnih.gov The addition of a small percentage of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and ionization efficiency when coupled with a mass spectrometer. chromatographyonline.comtandfonline.com

Detection: A photodiode array (PDA) or UV-Vis detector is commonly used, as the quinoxaline core possesses a strong chromophore. tandfonline.commdpi.com The detection wavelength is selected based on the compound's maximum absorbance, which for many quinoxaline derivatives is in the range of 210-320 nm. tandfonline.comjrespharm.com

Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. ptfarm.pl Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ajprd.combiomedpharmajournal.org For similar compounds, methods have demonstrated good linearity (r² > 0.99) over a defined concentration range. nih.govptfarm.pl

Table 1: Typical HPLC Parameters for Quinoxaline Derivative Analysis

| Parameter | Typical Conditions |

| Instrument | Shimadzu LC-20 AD, Agilent 1290 Series or equivalent mdpi.comajprd.com |

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) ajprd.comjrespharm.com |

| Mobile Phase A | 0.1% Formic Acid in Water chromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol chromatographyonline.com |

| Elution Mode | Isocratic or Gradient ajprd.comnih.gov |

| Flow Rate | 0.3 - 1.5 mL/min chromatographyonline.comjrespharm.com |

| Detection | UV/PDA at 210-320 nm tandfonline.comjrespharm.com |

| Injection Volume | 10 - 50 µL chromatographyonline.comptfarm.pl |

| Column Temperature | Ambient to 40°C google.com |

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is a valuable technique for analyzing volatile and thermally stable compounds. While 5-Quinoxalinol, 2-(2-furanyl)- itself may have limited volatility, GC is highly suitable for monitoring its synthesis by analyzing volatile precursors or potential byproducts. tandfonline.com The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. arabjchem.orgthieme-connect.com For 5-Quinoxalinol, 2-(2-furanyl)-, this could involve precursors like a substituted o-phenylenediamine and a furanyl-containing dicarbonyl (e.g., 2,2'-furil).

GC analysis can be used to:

Assess the purity of starting materials, such as substituted o-phenylenediamines.

Monitor the reaction for the consumption of volatile precursors. tandfonline.com

Identify and quantify volatile byproducts formed during the synthesis. arabjchem.org

The method often requires derivatization, such as trimethylsilylation, to increase the volatility and thermal stability of certain quinoxaline derivatives, allowing for their analysis by GC. tandfonline.com

Hyphenated Techniques for Enhanced Resolution and Identification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both separating and identifying analytes with high specificity and sensitivity.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for trace-level detection and quantification of quinoxaline derivatives in complex matrices. nih.govtandfonline.com This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.

Key Features:

Ionization: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode ([M+H]⁺), as the nitrogen atoms in the quinoxaline ring are readily protonated. chromatographyonline.comnih.gov

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. nih.govtandfonline.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions generated through collision-induced dissociation. This process significantly reduces background noise and enhances selectivity.

Sensitivity: HPLC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range, making them suitable for residue analysis. nih.govtandfonline.com

A sensitive HPLC-MS/MS method was developed for determining quinoxaline residues in environmental water, achieving LODs between 2.0 and 6.0 ng L−1. tandfonline.com Similarly, a method for animal tissues reported an LOQ of 0.1 µg/kg. nih.gov

GC-Mass Spectrometry (GC-MS) for Complex Mixtures

GC-Mass Spectrometry (GC-MS) is indispensable for the definitive identification of volatile components in a sample mixture. arabjchem.orgrsc.org It is particularly useful for characterizing the profile of precursors, impurities, and byproducts associated with the synthesis of 5-Quinoxalinol, 2-(2-furanyl)-. tandfonline.comtandfonline.com